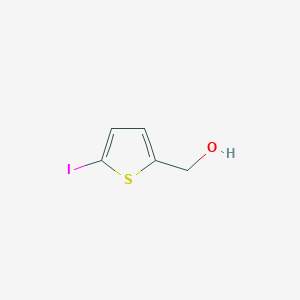

(5-Iodothiophen-2-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-iodothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPZGZASDXXIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558606 | |

| Record name | (5-Iodothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13781-27-6 | |

| Record name | (5-Iodothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 5 Iodothiophen 2 Yl Methanol

Transformations Involving the Iodine Substituent

The carbon-iodine bond in (5-Iodothiophen-2-YL)methanol is a focal point for numerous synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the iodo-substituted thiophene (B33073) ring of this compound serves as an excellent electrophilic partner in these transformations.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a widely employed method for the formation of carbon-carbon triple bonds. This reaction has been successfully applied to this compound to synthesize a variety of acetylenic thiophene derivatives. The general scheme involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A typical procedure involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in conjunction with a copper(I) salt like copper(I) iodide (CuI) and a base, commonly an amine such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Examples of Sonogashira Coupling with this compound

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | NEt₃ | THF | (5-(Phenylethynyl)thiophen-2-yl)methanol | 85 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | (5-((Trimethylsilyl)ethynyl)thiophen-2-yl)methanol | 92 |

This table is illustrative and based on typical conditions for Sonogashira reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. This reaction is instrumental in creating biaryl and heteroaryl structures. This compound readily participates in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl boronic acids.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], in the presence of a phosphine (B1218219) ligand and a base. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of solvent is crucial and often involves mixtures of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

Table 2: Representative Suzuki-Miyaura Couplings of this compound

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | (5'-Phenyl-[2,2'-bithiophen]-5-yl)methanol | 90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | (5'-(4-Methoxyphenyl)-[2,2'-bithiophen]-5-yl)methanol | 88 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Beyond Sonogashira and Suzuki-Miyaura couplings, the iodine substituent of this compound can be functionalized through various other transition metal-catalyzed reactions.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. This compound can be coupled with various organostannanes, such as tributyl(phenyl)stannane, to form the corresponding substituted thiophenes.

Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. This allows for the introduction of alkenyl substituents onto the thiophene ring. For example, reaction with styrene (B11656) would yield (5-styrylthiophen-2-yl)methanol.

Negishi Coupling: This coupling reaction utilizes an organozinc reagent as the nucleophilic partner and is catalyzed by a nickel or palladium complex. It offers a powerful method for forming carbon-carbon bonds with a high degree of functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This provides a direct route to N-aryl and N-heteroaryl thiophene derivatives from this compound.

Halogen-Metal Exchange and Subsequent Electrophilic Functionalization

Halogen-metal exchange is a powerful, non-catalytic method for activating the C-I bond. This reaction typically involves treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. This process generates a highly reactive 5-lithiothiophene intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position of the thiophene ring.

Table 3: Electrophilic Quenching of the 5-Lithiothiophene Derivative

| Electrophile | Reagent | Product |

|---|---|---|

| Aldehyde | Benzaldehyde | (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanol |

| Ketone | Acetone | (5-(2-Hydroxypropan-2-yl)thiophen-2-yl)methanol |

| Carbon dioxide | CO₂ (gas or dry ice) | 5-(Hydroxymethyl)thiophene-2-carboxylic acid |

| Alkyl halide | Methyl iodide | (5-Methylthiophen-2-yl)methanol |

This table is illustrative and based on common electrophilic quench reactions of organolithium species.

Reactions of the Methanol (B129727) Functional Group

The primary alcohol functionality of this compound is amenable to a variety of standard transformations, allowing for further molecular diversification.

Oxidation: The methanol group can be oxidized to the corresponding aldehyde, 5-iodothiophene-2-carbaldehyde, using mild oxidizing agents such as manganese(IV) oxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid, 5-iodothiophene-2-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification: The alcohol can be converted to esters through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields (5-iodothiophen-2-yl)methyl acetate.

Etherification: The formation of ethers can be accomplished via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-5-iodothiophene and 2-(bromomethyl)-5-iodothiophene, respectively. These haloalkyl derivatives are themselves valuable intermediates for further nucleophilic substitution reactions.

Esterification and Etherification

The primary alcohol functionality of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations for protecting the hydroxyl group or for introducing new functional moieties.

Esterification:

Esterification of this compound can be achieved through various standard methods. One common approach involves the reaction with an acyl halide or an acid anhydride in the presence of a base, such as pyridine or triethylamine. For instance, treatment with acetic anhydride would yield (5-iodothiophen-2-yl)methyl acetate. The reaction is typically carried out in an aprotic solvent.

Another method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method is reversible and may require the removal of water to drive the reaction to completion.

Enzymatic esterification presents a milder and more selective alternative. nih.gov Lipases, for example, can catalyze the esterification of alcohols with high efficiency and under gentle reaction conditions, often in organic solvents to minimize hydrolysis. nih.gov

| Esterification Method | Reagents | General Conditions | Product Example |

| Acylation | Acyl halide or acid anhydride, base (e.g., pyridine) | Aprotic solvent, room temperature or gentle heating | (5-iodothiophen-2-yl)methyl acetate |

| Fischer-Speier | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Reflux, removal of water | (5-iodothiophen-2-yl)methyl ester |

| Enzymatic | Carboxylic acid, lipase | Organic solvent, mild temperature | (5-iodothiophen-2-yl)methyl ester |

Etherification:

The Williamson ether synthesis is a widely used method for the etherification of alcohols and is applicable to this compound. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide to form the ether. This S\textsubscript{N}2 reaction is most efficient with primary alkyl halides.

Formation of Organophosphate Derivatives

The hydroxyl group of this compound can be converted into an organophosphate ester. This transformation is significant as organophosphates are important in various biological and chemical applications. A common method for the phosphorylation of alcohols involves their reaction with a phosphorylating agent, such as diethyl chlorophosphate, in the presence of a base to neutralize the HCl byproduct.

Alternatively, a one-pot procedure for the phosphorylation of alcohols to their corresponding phosphate (B84403) monoesters can be employed. This method may utilize reagents like tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile. researchgate.net The reaction proceeds through the activation of the phosphate rather than the alcohol. researchgate.net

| Phosphorylation Method | Reagents | General Conditions | Product Type |

| Reaction with Chlorophosphate | Diethyl chlorophosphate, base (e.g., triethylamine) | Aprotic solvent | Organophosphate triester |

| One-pot Monoester Synthesis | Tetrabutylammonium hydrogen phosphate, trichloroacetonitrile | Anhydrous conditions | Organophosphate monoester |

Oxidation to Carbonyl Moieties

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 5-iodothiophene-2-carbaldehyde, or the carboxylic acid, 5-iodothiophene-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation to the aldehyde. Over-oxidation to the carboxylic acid can be a competing reaction, especially with stronger oxidants.

Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. The synthesis of 5-iodothiophene-2-carboxylic acid from its methyl ester is a known transformation, which implies that the oxidation of the parent alcohol is a feasible and important pathway.

| Oxidation Product | Oxidizing Agent | General Conditions |

| 5-iodothiophene-2-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Anhydrous aprotic solvent |

| 5-iodothiophene-2-carboxylic acid | Potassium permanganate (KMnO₄), Chromic acid | Aqueous or acidic conditions, heating |

Multi-step and Cascade Reaction Sequences

The multiple reactive sites on this compound make it an excellent candidate for use in multi-step and cascade reaction sequences. The iodine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position of the thiophene ring.

The hydroxyl group can be used to initiate cascade reactions. For instance, after conversion to a leaving group (e.g., tosylate), it can undergo intramolecular cyclization with a nucleophile introduced at the 5-position. Alternatively, the hydroxyl group can direct ortho-metalation of the thiophene ring, allowing for further functionalization.

Thiophene derivatives, in general, are common substrates in the synthesis of more complex heterocyclic systems, such as thiazoles. While direct examples starting from this compound are not prevalent in the literature, its derivatization products, such as 5-substituted-thiophene-2-carbaldehydes, can serve as precursors in multi-component reactions to build fused ring systems. The Hantzsch thiazole (B1198619) synthesis, for example, condenses α-haloketones with thioamides, and derivatives of this compound could be elaborated to fit this reaction scheme.

The combination of cross-coupling at the iodo-position followed by transformations of the hydroxymethyl group allows for the rapid construction of complex molecules in a programmed, multi-step fashion.

Future Perspectives and Emerging Avenues in 5 Iodothiophen 2 Yl Methanol Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of thiophene (B33073) derivatives is undergoing a significant transformation, aligning with the principles of green chemistry to minimize environmental impact. nih.gov Future efforts concerning (5-Iodothiophen-2-YL)methanol will likely focus on developing more sustainable and efficient synthetic protocols that reduce waste, avoid hazardous reagents, and lower energy consumption.

Key emerging strategies include:

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. nih.govmdpi.comuc.pt Implementing flow chemistry for the iodination of 2-thiophenemethanol (B153580) or the reduction of 5-iodothiophene-2-carbaldehyde could lead to higher yields, improved purity, and reduced reaction times. This technology is particularly advantageous for handling hazardous reagents and optimizing reaction conditions efficiently. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. nih.gov Its application in the synthesis of this compound could significantly reduce the energy footprint of the manufacturing process. The Suzuki reaction, a common method for derivatizing iodinated thiophenes, has been shown to be highly efficient under microwave-assisted, solvent-free conditions. nih.gov

Photocatalysis and Electrosynthesis: Light-driven photocatalytic reactions and electrochemical methods represent promising avenues for greener synthesis. rsc.orgmdpi.comrsc.org These techniques can enable reactions under mild conditions, often avoiding the need for harsh reagents. For instance, electrochemical methods have been successfully developed for the selective chlorination of thiophenes and could be adapted for iodination. researchgate.net

Sustainable Solvents and Catalysts: A major focus is the replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. organic-chemistry.orgrsc.org Furthermore, the development of metal-free catalytic systems or the use of highly efficient and recyclable catalysts, such as palladium complexes on novel supports, will be crucial. nih.govorganic-chemistry.org Research has shown efficient synthesis of thiophenes using inexpensive and safe reagents like potassium ethyl xanthogenate (EtOCS₂K) in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org

| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Relevant Research Findings |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, higher yields, reduced waste | Enables coupling of reaction steps without isolating intermediates, offering better control and efficiency. mdpi.comuc.pt |

| Microwave-Assisted Synthesis | Rapid reaction rates, reduced energy consumption, higher yields | Facilitates solvent-free Suzuki reactions for oligothiophene synthesis. nih.gov |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions | Thiophene-embedded conjugated microporous polymers show excellent photocatalytic activity. rsc.org |

| Greener Solvents | Reduced environmental toxicity and waste | Syntheses of thiophene derivatives have been achieved in deep eutectic solvents and imidazolium (B1220033) ionic liquids. rsc.org |

| Metal-Free Catalysis | Avoids toxic heavy metals, reduces purification costs | Transition-metal-free synthesis of thiophenes has been developed using elemental sulfur or potassium sulfide. nih.govorganic-chemistry.org |

Advanced Functional Material Design Based on this compound Scaffolds

The unique electronic properties and structural versatility of the thiophene ring make it a cornerstone for the development of advanced functional materials. wiley-vch.deresearchgate.netscispace.com The iodo- and methanol- groups of this compound provide orthogonal handles for polymerization and functionalization, opening avenues for creating sophisticated materials with tailored properties.

Conducting Polymers and Organic Electronics: The iodine atom is an excellent leaving group for cross-coupling reactions like Suzuki, Stille, and direct arylation, enabling the synthesis of conjugated oligomers and polymers (polythiophenes). nih.govwikipedia.orgrsc.orgumich.edu These materials are central to the field of organic electronics, with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells. scispace.comresearchgate.net The methanol (B129727) group can be used to tune solubility or to anchor the material to surfaces.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The hydroxymethyl group can be oxidized to a carboxylic acid, transforming the molecule into a ligand for constructing MOFs and COFs. acs.orgacs.orgnih.gov Thiophene-based MOFs have shown promise in gas storage, catalysis, and luminescence sensing. acs.orgacs.orgrsc.orgmdpi.com For instance, certain thiophene-functionalized MOFs have been used as heterogeneous catalysts for CO₂ conversion and as sensors for heavy metals. acs.orgrsc.org Similarly, thiophene-based COFs are being explored for their electronic properties and potential in charge transport. nih.gov

Sensors: The conjugated system of thiophene derivatives can be engineered to interact with specific analytes, causing a detectable change in their optical or electronic properties. Materials derived from this compound could be developed into resistive sensors for gases like methanol or fluorescent probes for metal ions. rsc.orgnorthumbria.ac.ukresearchgate.netfrontiersin.org Ultrathin MOF nanosheets have been successfully used to create highly sensitive methanol gas sensors that operate at room temperature. rsc.orgresearchgate.net

| Material Class | Role of this compound Scaffold | Potential Applications | Key Research Findings |

|---|---|---|---|

| Conducting Polymers | Monomer for polymerization via cross-coupling at the iodo-position. | Organic electronics (OFETs, OLEDs), solar cells. | Polythiophenes become electrically conductive upon partial oxidation. wikipedia.org |

| Metal-Organic Frameworks (MOFs) | Precursor to thiophene-dicarboxylate ligands for MOF construction. | Gas sensing, catalysis, pesticide removal. acs.orgacs.org | Thiophene-based MOFs exhibit luminescence sensing for heavy metals and can catalyze CO₂ cycloaddition reactions. acs.orgacs.org |

| Covalent Organic Frameworks (COFs) | Building block for creating porous, crystalline polymeric materials. | Charge and exciton (B1674681) transport, electronic devices. | Thiophene-based COFs form stacked 2D layers ideal for electronic applications. nih.gov |

| Chemosensors | Forms the core of fluorescent probes or resistive sensing materials. | Detection of metal ions (e.g., Cr³⁺), gases (e.g., methanol). rsc.orgnih.gov | Thiophene-coumarin hybrids can act as fluorescent probes for Cr³⁺. nih.gov MOF nanosheets can detect methanol gas with high sensitivity. rsc.orgresearchgate.net |

Novel Applications in Interdisciplinary Research Fields

The fusion of chemistry with biology, medicine, and agriculture is creating new opportunities for functionalized heterocyclic compounds. Derivatives of this compound are being explored for applications that extend far beyond traditional materials science.

Bioimaging and Theranostics: Thiophene-based oligomers and polymers can be designed as fluorescent probes for bioimaging. mdpi.com Their high photostability and tunable emission wavelengths make them suitable for long-term cell tracking and sensing of biological analytes. mdpi.comrsc.org For example, thiophene-coumarin derivatives have been used to detect intracellular Cr³⁺ in living cells, and other thiophene-based probes have been investigated for imaging β-amyloid plaques associated with Alzheimer's disease. nih.govresearchgate.net Conjugated oligomers incorporating thiophene are also being developed as photothermal agents for cancer therapy. mdpi.com

Agrochemicals: Naturally occurring thiophenes isolated from plants of the Asteraceae family are known to possess potent biological activities. cabidigitallibrary.org Research has demonstrated that thiophene derivatives exhibit significant nematicidal and fungicidal properties. acs.org This opens the possibility of developing new, effective agrochemicals based on the this compound scaffold to control soil-borne pathogens and protect crops. acs.org

Catalysis: Thiophene-containing molecules can act as ligands for transition metal catalysts. The sulfur atom can coordinate to metal centers, influencing the catalyst's activity and selectivity. rsc.org Research into chiral thiophene-based ligands is emerging for applications in asymmetric catalysis, a critical technology for the pharmaceutical industry. rsc.orgrsc.orgrsc.org

| Interdisciplinary Field | Specific Application | Role of this compound Derivatives |

|---|---|---|

| Biomedical Science | Fluorescent Bioimaging | Core structure for fluorescent probes to detect intracellular ions and biomolecules. nih.govresearchgate.net |

| Theranostics | Photothermal Therapy | Building block for conjugated oligomers that generate heat upon light irradiation to kill cancer cells. mdpi.com |

| Agrochemistry | Nematicides/Fungicides | Scaffold for developing new pesticides to control soil-borne pathogens. acs.org |

| Asymmetric Catalysis | Chiral Ligand Design | Precursor for novel chiral ligands to enable enantioselective synthesis. rsc.orgrsc.org |

Q & A

Q. What pharmacological activities are associated with iodothiophene-based chalcones?

- Answer : Chalcone derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. The iodine atom enhances lipophilicity, improving membrane permeability. Current research focuses on structure-activity relationships (SAR) to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.